2-Bromohexadecane

Description

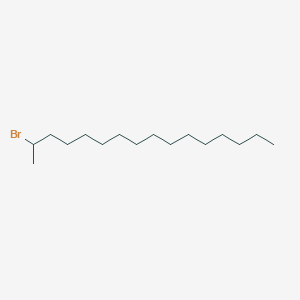

Structure

2D Structure

3D Structure

Properties

CAS No. |

74036-96-7 |

|---|---|

Molecular Formula |

C16H33Br |

Molecular Weight |

305.34 g/mol |

IUPAC Name |

2-bromohexadecane |

InChI |

InChI=1S/C16H33Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15H2,1-2H3 |

InChI Key |

YEEOQXDOVBYNDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Bromohexadecane

Quantum Chemical Methodologies for Conformational Analysis and Molecular Interactions

Quantum chemical methods are indispensable tools for elucidating the complex behaviors of molecules like 2-bromohexadecane. These computational techniques allow for a detailed examination of molecular structure, stability, and reactivity, providing insights that are often difficult to obtain through experimental means alone. The length of the hexadecane (B31444) chain, coupled with the presence of a bromine atom, necessitates a careful selection of computational approaches to accurately model the system.

Electronic Structure Calculations for this compound Enantiomers

The chirality of this compound, with its stereocenter at the second carbon, means it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Electronic structure calculations are fundamental to understanding the subtle energetic and structural differences between these enantiomers.

The Hartree-Fock (HF) method, a foundational ab initio approach, is often the first step in the computational analysis of a molecular system. openreview.net By approximating the many-electron wavefunction as a single Slater determinant, the HF method provides a computationally efficient way to obtain an initial optimized geometry and electronic energy. chemrxiv.org For the enantiomers of this compound, energy minimization using the HF method involves systematically adjusting the molecular geometry to find the lowest energy conformation on the potential energy surface. While HF theory neglects electron correlation, leading to systematic errors in absolute energies, it provides a reliable starting point for more advanced calculations and is particularly useful for determining initial structural parameters.

A typical output of an HF energy minimization would include the optimized Cartesian coordinates of each atom in the molecule, corresponding to a local minimum on the potential energy surface. Below is a representative data table illustrating the kind of information obtained from such a calculation for the (R)-2-bromohexadecane enantiomer.

Table 1: Representative Optimized Cartesian Coordinates for (R)-2-Bromohexadecane (Angstroms) from a Hartree-Fock Calculation This data is illustrative and generated based on typical outputs of HF calculations.

| Atom | X | Y | Z |

|---|---|---|---|

| Br | 1.834 | -1.245 | 0.572 |

| C1 | -1.478 | 0.899 | -0.031 |

| C2 | -0.059 | 0.432 | 0.291 |

| C3 | 0.967 | 1.554 | -0.045 |

| C4 | 2.386 | 1.087 | 0.277 |

| C5 | 3.412 | 2.209 | -0.059 |

| C6 | 4.831 | 1.742 | 0.263 |

| C7 | 5.857 | 2.864 | -0.073 |

| C8 | 7.276 | 2.397 | 0.249 |

| C9 | 8.302 | 3.519 | -0.087 |

| C10 | 9.721 | 3.052 | 0.235 |

| C11 | 10.747 | 4.174 | -0.101 |

| C12 | 12.166 | 3.707 | 0.221 |

| C13 | 13.192 | 4.829 | -0.115 |

| C14 | 14.611 | 4.362 | 0.207 |

| C15 | 15.637 | 5.484 | -0.129 |

| C16 | 17.056 | 5.017 | 0.193 |

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. tandfonline.com Unlike HF theory, DFT includes effects of electron correlation through an exchange-correlation functional. This allows for a more accurate description of the ground state properties of molecules like this compound.

The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation (XC) functional. tandfonline.com For halogenated systems, it is crucial to select a functional that can accurately describe non-covalent interactions, such as halogen bonding, and handle the electron density around the electronegative bromine atom.

Commonly used functionals for such systems include:

Hybrid GGAs: Functionals like B3LYP and PBE0 mix a portion of exact HF exchange with a GGA functional, often providing a good balance for a wide range of chemical systems. tandfonline.com

Range-Separated Hybrids: Functionals such as CAM-B3LYP and ωB97X-D are designed to improve the description of long-range interactions, which is critical for the long alkyl chain of this compound.

Meta-GGAs: Functionals like M06-2X incorporate the kinetic energy density, which can lead to improved accuracy for main-group thermochemistry and non-covalent interactions.

The choice of functional can significantly impact the calculated ground state properties. Below is a table illustrating how different XC functionals might affect the calculated dipole moment and electronic energy of (S)-2-bromohexadecane.

Table 2: Representative Ground State Properties of (S)-2-Bromohexadecane with Various DFT Functionals This data is illustrative and based on expected trends from DFT calculations.

| Functional | Basis Set | Electronic Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | -3155.8921 | 2.15 |

| PBE0 | 6-311+G(d,p) | -3155.7456 | 2.18 |

| M06-2X | 6-311+G(d,p) | -3155.6893 | 2.25 |

| ωB97X-D | 6-311+G(d,p) | -3155.7984 | 2.21 |

The basis set is the set of mathematical functions used to build the molecular orbitals. For long-chain molecules like this compound, and particularly for those containing heavy atoms like bromine, the choice of basis set is critical for obtaining accurate results.

Key considerations for basis set selection include:

Pople-style basis sets: Sets like 6-31G(d), 6-311G(d,p), and 6-311+G(d,p) offer a good compromise between accuracy and computational cost. The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distribution around atoms in a molecule, and diffuse functions (+) are important for accurately modeling long-range interactions and anions.

Correlation-consistent basis sets: Dunning's cc-pVDZ, cc-pVTZ, etc., are designed to systematically converge towards the complete basis set limit. While computationally more demanding, they are the gold standard for high-accuracy calculations.

Effective Core Potentials (ECPs): For heavy elements like bromine, ECPs can be used to replace the core electrons with a potential, reducing the computational cost without a significant loss of accuracy for valence properties.

Optimizing the basis set involves finding one that is large enough to accurately describe the electronic structure without making the calculation computationally prohibitive. For this compound, a basis set like 6-311+G(d,p) or a triple-zeta quality basis set with an ECP for bromine would be a suitable choice for reliable DFT calculations.

Density Functional Theory (DFT) Approaches for Ground State Properties

Selection of Appropriate Exchange-Correlation Functionals

Potential Energy Surface Exploration for Conformational Isomers

The long and flexible alkyl chain of this compound can adopt a vast number of different spatial arrangements, known as conformational isomers or conformers. utah.edu Exploring the potential energy surface (PES) is essential to identify the most stable conformers and to understand the energy barriers between them. wayne.edu

The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. longdom.org Minima on the PES correspond to stable conformers, while saddle points represent transition states between conformers. Computational methods can be used to systematically scan the PES by rotating around the various carbon-carbon single bonds.

The following table presents a simplified, illustrative potential energy scan for the rotation around the C2-C3 bond in this compound, highlighting the relative energies of the anti and gauche conformers.

Table 3: Illustrative Potential Energy Surface Scan for Rotation Around the C2-C3 Bond of this compound This data is illustrative and represents typical energy differences between conformers.

| Dihedral Angle (Br-C2-C3-C4) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Syn-periplanar (Eclipsed) | +5.0 (Transition State) |

| 60° | Gauche | +0.8 |

| 120° | Anticlinal (Eclipsed) | +3.5 (Transition State) |

| 180° | Anti-periplanar (Staggered) | 0.0 (Global Minimum) |

| 240° | Gauche | +0.8 |

| 300° | Syn-periplanar (Eclipsed) | +5.0 (Transition State) |

Torsional Scans and Conformational Searching Algorithms

To explore the vast conformational space of a flexible molecule like this compound, with its numerous rotatable bonds, researchers utilize torsional scans and conformational searching algorithms. Torsional scans involve the systematic rotation around specific chemical bonds, calculating the potential energy at each incremental step. This process helps to identify energy minima and the barriers between different conformations.

For acyclic molecules with multiple torsional degrees of freedom, combined systematic and stochastic search algorithms are employed. frontiersin.org These algorithms efficiently explore the potential energy surface (PES) to locate all possible conformers. frontiersin.org The systematic part of the algorithm may use chemical intuition to generate initial trial structures, while the stochastic component, often a Monte Carlo search, randomly generates new conformations to ensure a thorough exploration of the conformational space. frontiersin.org This approach avoids redundant calculations by checking for similarity to previously identified structures. frontiersin.org

Identification and Characterization of Stable Rotamers

Through computational analysis, it has been shown that for 2-bromoalkanes, including this compound, specific conformations are more stable than others. In the context of urea (B33335) inclusion compounds, theoretical studies have investigated the chiral recognition between the chiral host (urea tunnel) and the chiral guest (2-bromoalkane). worldscientific.com These studies found that for the R-enantiomer of this compound, a conformation where the bromine atom is in a trans position and the adjacent methyl group is in a gauche position is significantly preferred within the urea tunnel. worldscientific.com The stability of different rotamers is a key factor in understanding the interactions of these molecules in various chemical environments.

The relative energy levels of different conformers, such as the small energy difference between gauche and anti conformations of C-S-C bonds in thioether-functionalized molecules, can lead to significant molecular asymmetry and lower melting points. rsc.org While not directly about this compound, this principle of conformational energetics is broadly applicable to long-chain alkanes.

| Rotamer Type | Relative Stability | Key Feature |

| R-enantiomer (in urea) | Significantly preferred | Br in trans / CH3 in gauche position worldscientific.com |

| S-enantiomer (in urea) | Less preferred | --- |

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. nih.govyoutube.com

Force Field Parameterization for Halogenated Alkanes and Host-Guest Systems

The accuracy of MD simulations heavily relies on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. nih.gov For halogenated alkanes like this compound, specific parameterization is crucial. Force fields such as GROMOS have been developed and calibrated for saturated acyclic compounds with halogen substitutions. acs.org The parameterization process often involves optimizing non-bonded interaction parameters against experimental data, such as pure-liquid densities and vaporization enthalpies, to ensure the force field accurately represents the physical properties of the molecules. acs.org

For host-guest systems, such as this compound within a urea inclusion compound, force fields like SMIRNOFF99Frosst and GAFF have been evaluated for their ability to predict binding free energies. acs.orgmdpi.com The choice of force field and the parameterization of atomic charges, van der Waals interactions, and torsional potentials are critical for accurately modeling the complex interactions between the host and guest molecules. nih.govmdpi.com

| Force Field | Application | Key Features |

| GROMOS | Saturated acyclic (halo)alkanes | Calibrated against experimental liquid densities and vaporization enthalpies. acs.org |

| SMIRNOFF99Frosst | General small molecules, host-guest systems | Parsimonious parameter set, competitive with GAFF. acs.org |

| GAFF (General Amber Force Field) | General organic molecules, host-guest systems | Widely used, provides transferable parameters. mdpi.com |

| AMOEBA | Polarizable molecules, host-guest systems | Includes polarizable atomic multipoles for more accurate electrostatics. nih.govacs.org |

Simulation Protocols for Investigating Molecular Motion

Investigating the molecular motion of this compound through MD simulations requires carefully designed protocols, including the choice of simulation ensembles and methods for analyzing the resulting trajectories.

NVT and NPT Ensemble Simulations

MD simulations are typically performed under specific thermodynamic conditions, known as ensembles. The most common ensembles are the canonical (NVT) and isothermal-isobaric (NPT) ensembles.

NVT Ensemble: In this ensemble, the number of particles (N), volume (V), and temperature (T) are kept constant. researchgate.net This is often used for the initial equilibration of a system to bring it to the desired temperature. researchgate.netnih.gov A thermostat, such as the Nosé-Hoover or Langevin thermostat, is used to maintain a constant temperature. acs.orgbiorxiv.org

NPT Ensemble: In this ensemble, the number of particles (N), pressure (P), and temperature (T) are held constant. researchgate.net This ensemble is particularly useful for simulating systems under realistic laboratory conditions (e.g., constant atmospheric pressure). nih.govacs.org A barostat, such as the Berendsen or Parrinello-Rahman barostat, is used in conjunction with a thermostat to maintain constant pressure and temperature. researchgate.net It is common practice to perform an NVT equilibration step before an NPT equilibration to ensure thermal stability before pressure is applied. researchgate.net

| Ensemble | Constant Parameters | Typical Use |

| NVT | Number of particles, Volume, Temperature | Initial equilibration, reaching target temperature. researchgate.netnih.gov |

| NPT | Number of particles, Pressure, Temperature | Production simulations under constant pressure, mimicking lab conditions. researchgate.netnih.govacs.org |

Trajectory Analysis for Conformational Transitions

The output of an MD simulation is a trajectory file, which contains the positions, velocities, and forces of all atoms at discrete time steps. Analyzing these trajectories provides insights into the dynamic behavior of the molecule, including conformational transitions. nih.gov

Methods for analyzing trajectories include:

Principal Component Analysis (PCA): This technique is used to identify the dominant modes of motion in a system by analyzing the covariance matrix of atomic fluctuations. preprints.org

Free Energy Landscape (FEL): By projecting the simulation trajectory onto one or more reaction coordinates (such as principal components or dihedral angles), a free energy landscape can be constructed. This landscape reveals the stable conformational states (energy minima) and the transition pathways between them. preprints.org

Torsional Angle Distribution: Analyzing the distribution of specific torsion angles over the course of a simulation can reveal the preferred rotational states and the frequency of transitions between them. worldscientific.com

These analyses allow researchers to characterize the pathways and kinetics of conformational changes, providing a deeper understanding of the molecular flexibility and dynamics of this compound. nih.gov

Computational Insights into Host-Guest Inclusion Dynamics

Computational studies on this compound as a guest molecule have primarily centered on its interaction within the chiral tunnels of urea inclusion compounds (UICs). These studies provide a detailed picture of the conformational behavior and chiral recognition phenomena that govern the dynamics of the inclusion process.

Pioneering research in this area has utilized computational methods to investigate the chiral recognition between the chiral urea tunnel structure and chiral guest molecules like this compound. rsc.org The host framework in conventional urea inclusion compounds is characterized by a crystalline solid structure with linear, parallel tunnels, typically with a hexagonal arrangement (space group P6₁22 or P6₅22). rsc.org The walls of these tunnels are formed by a spiral of urea molecules, creating a chiral environment. rsc.org

Theoretical studies have been conducted on a series of 2-bromoalkanes, from 2-bromoheptane (B1584549) to this compound (with the exception of 2-bromoundecane), to understand the specifics of host-guest interactions. rsc.org These investigations considered both the R and S enantiomers of the 2-bromoalkane guests. For each enantiomer, two key conformations of the end-group containing the bromine atom were analyzed: one where the bromine atom is in a trans position and the methyl group is gauche, and another where the bromine is gauche and the methyl group is trans. rsc.org

The computational results reveal a distinct preference for the conformation where the bromine atom is in the trans position and the methyl group is gauche for all 2-bromoalkanes studied when inside the urea tunnel. rsc.org This is a significant finding, as the gauche conformation is typically preferred for isolated 2-bromoalkane molecules. rsc.org

These computational findings highlight the crucial role of the host's chiral environment in dictating the conformation and stereoselectivity of the guest molecule. The dynamics of the inclusion are not random; rather, they are governed by specific, energetically favorable interactions that can be modeled and predicted with a high degree of accuracy.

While the bulk of the research has focused on urea as the host, the methodologies applied, such as molecular dynamics simulations and energy calculations, are foundational for studying the inclusion dynamics of this compound in any potential host system. worldscientific.com These computational approaches allow for the evaluation of translational and rotational behavior, interaction energies, and conformational stability, providing a comprehensive understanding of the host-guest dynamics. worldscientific.com

Data Table: Conformational and Enantiomeric Preferences of this compound in Urea Inclusion Compounds

The following table summarizes the key findings from computational studies on the inclusion of this compound within a P6₁22 urea host tunnel.

| Guest Molecule | Host Molecule | Key Computational Finding | Preferred Conformation (in Host) | Preferred Enantiomer (in Host) |

| This compound | Urea | Host-guest chiral recognition and conformational preference analysis | Br trans / CH₃ gauche rsc.org | R-enantiomer rsc.org |

Host Guest Chemistry and Chiral Recognition of 2 Bromohexadecane

Enantioselective Host-Guest Recognition of 2-Bromohexadecane

The chirality of the urea (B33335) tunnels (P6₁22 or P6₅22 space groups) provides a unique environment for discriminating between the enantiomers of chiral guest molecules like this compound. researchgate.networldscientific.com

Chiral discrimination arises from the differential interaction between the chiral host environment and the R and S enantiomers of the guest molecule. rsc.org The spiral arrangement of urea molecules forming the tunnel walls creates a chiral space. researchgate.net The "fit" of each enantiomer within this space is not identical, leading to differences in the non-covalent interaction energies.

Theoretical studies have been conducted on a series of 2-bromoalkanes, including 2-bromoheptane (B1584549) through this compound. rsc.orgworldscientific.com These studies consistently predict a stereochemical preference.

Table 1: Conformational and Enantiomeric Preferences of this compound This table summarizes the key findings from computational studies regarding the preferred conformation and enantiomer of this compound in different chemical environments.

| Environment | Parameter | Preferred State | Rationale / Finding |

| Isolated Molecule | Conformation | Br gauche / CH₃ trans | This is the lowest energy conformation for an isolated 2-bromoalkane molecule. rsc.org |

| Within P6₁22 Urea Tunnel | Conformation | Br trans / CH₃ gauche | The host-guest interaction energy overcomes the intrinsic preference, favoring this conformation for both enantiomers inside the tunnel. rsc.org |

| Within P6₁22 Urea Tunnel | Enantiomer | R-enantiomer | The R-enantiomer exhibits a more favorable interaction energy with the chiral host tunnel compared to the S-enantiomer. rsc.org |

The most stable and therefore most likely state for a this compound molecule inside a urea tunnel involves a specific conformation and a specific enantiomer. Theoretical studies have highlighted a significant preference for the R-enantiomer of 2-bromoalkanes (from 2-bromoheptane to this compound) to adopt a conformation where the bromine atom is in a trans position and the methyl group is in a gauche position relative to the alkyl chain. rsc.orgworldscientific.com This specific combination of enantiomer (R) and conformation (Br-trans/CH₃-gauche) represents the most energetically favorable state within the P6₁22 urea tunnel structure, demonstrating a high degree of molecular recognition. rsc.orgworldscientific.com

Stereochemical Preference of this compound Enantiomers within Host Environments

Comparative Analysis of S-Enantiomer Conformational Behavior

Computational studies have been conducted on 2-bromoalkanes, including this compound, to analyze their conformational behavior as guest molecules. rsc.org For each enantiomer, two principal conformations at the chiral center are considered: one where the bromine atom is in a trans position relative to the alkyl chain and the methyl group is gauche (Br trans/CH₃ gauche), and another where the bromine is gauche and the methyl group is trans (Br gauche/CH₃ trans). rsc.orgrsc.org

For the S-enantiomer of this compound within a urea host, the Br trans/CH₃ gauche conformation is found to be energetically preferred over the Br gauche/CH₃ trans conformation. rsc.org This preference holds true at all positions along the host's tunnel axis. This is a significant finding because, for isolated 2-bromoalkane molecules, the Br gauche/CH₃ trans conformation is the more stable one. rsc.orgrsc.org The confinement within the host structure thus induces a conformational switch in the guest molecule.

Quantitative Assessment of Enantiomeric Excess in Inclusion Compounds

When a racemic mixture of this compound is introduced to a chiral urea host (specifically, the P6₁22 space group), a notable chiral recognition effect is observed. rsc.org Computational analysis predicts that for the preferred Br trans/CH₃ gauche conformation, the R-enantiomer is favored over the S-enantiomer. rsc.orgrsc.org This preference is consistent along the entire length of the urea tunnel. rsc.org

Conformational Analysis of this compound within Confined Environments

The conformation of a flexible molecule like this compound is significantly influenced when it is transferred from a free state into a confined environment.

Influence of Host Cavity Dimensions on Guest Conformation

The crystalline structure of urea forms well-defined, linear, and parallel tunnels with a diameter of approximately 5.5 to 5.8 angstroms. worldscientific.com These dimensions impose significant steric constraints on the guest molecule. The narrow cavity forces the long alkyl chain of this compound to adopt a more extended conformation than it might in a solution. More importantly, it directly influences the geometry around the chiral center. The conformation that presents a smaller cross-sectional profile, the Br trans/CH₃ gauche form, is favored as it fits better within the tunnel, minimizing steric hindrance with the tunnel walls formed by the spiral arrangement of urea molecules. rsc.orgworldscientific.com

Interplay of Intramolecular Conformational Preferences and Host-Guest Interactions

In an isolated state, the conformational preference of this compound is dictated by intramolecular forces, which favor the Br gauche/CH₃ trans conformation. rsc.orgrsc.org However, upon inclusion within the urea tunnel, the dominant forces become the host-guest interactions. The favorable interaction between the host and the guest in the Br trans/CH₃ gauche conformation overcomes the intramolecular preference for the gauche form. acs.org This results in the relative stabilization of a conformation that is less favored in the isolated state, highlighting a clear interplay where the host-guest interactions override the intrinsic conformational preferences of the guest molecule. rsc.orgacs.org

Data Tables

Table 1: Conformational Preference of this compound

| Environment | Preferred Conformation | Rationale |

|---|---|---|

| Isolated Molecule | Br gauche/CH₃ trans | Lower intramolecular energy. rsc.orgacs.org |

Table 2: Enantiomeric Preference in Urea (P6₁22) Inclusion Compounds

| Guest Enantiomer | Host Preference | Predicted Outcome |

|---|---|---|

| R-2-Bromohexadecane | Preferred | Overall enantiomeric excess of the R-enantiomer in the inclusion compound. rsc.orgrsc.org |

| S-2-Bromohexadecane | Disfavored | --- |

Advanced Spectroscopic and Structural Characterization of 2 Bromohexadecane Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Host-Guest Complexes

Solid-state NMR (ssNMR) spectroscopy is a potent tool for probing the structure, dynamics, and interactions of guest molecules within solid host frameworks, environments that are often inaccessible to solution-state NMR. rsc.org For host-guest complexes involving molecules like 2-Bromohexadecane, ssNMR can provide atomic-level information about the guest's conformation and its proximity to the host.

In studies of host-guest complexes, such as those involving C-hexyl-2-bromoresorcinarene, ¹H NMR spectroscopy has been instrumental in confirming the formation of endo complexes where the guest molecule is encapsulated within the host's cavity. researchgate.netnih.gov Changes in the chemical shifts of the host and guest protons upon complexation provide direct evidence of their interaction and proximity. researchgate.netnih.gov For instance, the upfield or downfield shifts of specific proton signals can indicate their location within the shielding or deshielding regions of the host's aromatic rings.

Furthermore, ssNMR techniques can be used to study the dynamics of the guest molecule within the host. By analyzing parameters such as spin-lattice relaxation times (T₁), one can gain insights into the motional freedom of the this compound molecule within the host cavity. These studies are crucial for understanding the nature of the non-covalent interactions that govern the stability and function of these supramolecular assemblies.

| Technique | Application | Key Findings |

| ¹H ssNMR | Confirmation of host-guest complex formation | Observed shifts in proton resonances upon complexation. researchgate.netnih.gov |

| ¹H ssNMR | Determination of guest location | Upfield/downfield shifts indicate guest position relative to host aromatic rings. |

| T₁ Relaxation | Analysis of molecular dynamics | Provides information on the motional freedom of the guest within the host. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Signatures

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers a sensitive probe into the conformational state of molecules. jinr.ru For a flexible molecule like this compound, these methods can distinguish between different rotational isomers (conformers) that may coexist in various phases.

The vibrational spectra of long-chain alkanes and their derivatives are characterized by specific bands corresponding to different modes of vibration, such as C-H stretching, CH₂ scissoring, wagging, and twisting, as well as C-C skeletal vibrations. researchgate.net The frequencies of these bands are sensitive to the local conformation of the alkyl chain (e.g., trans vs. gauche).

In the context of this compound inclusion compounds, vibrational spectroscopy can reveal the conformational ordering of the guest molecule within the host's channels. For example, when confined within the narrow channels of a urea (B33335) inclusion compound, the hexadecane (B31444) chain is forced into a more extended, all-trans conformation. This is reflected in the appearance of sharp, well-defined bands in the vibrational spectrum, which are characteristic of a high degree of conformational regularity. researchgate.net In contrast, in the liquid or amorphous state, the presence of multiple conformers leads to broader, less-defined spectral features. nih.gov

Computational studies, often employing density functional theory (DFT), are frequently used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes and conformers. nih.gov This combined approach allows for a detailed understanding of the conformational preferences of this compound in different environments.

| Vibrational Mode | Frequency Range (cm⁻¹) | Conformational Significance |

| CH₂ Scissoring | ~1470 | Sensitive to chain packing and conformation. researchgate.net |

| CH₂ Wagging/Twisting | 1150 - 1350 | Progression bands indicative of chain length and conformation. |

| C-C Stretching | 800 - 1150 | Sensitive to skeletal conformation. |

| C-Br Stretching | 500 - 700 | Frequency depends on the local environment of the bromine atom. |

X-ray Diffraction Studies of this compound Inclusion Compounds

X-ray diffraction is the definitive technique for determining the three-dimensional structure of crystalline materials at the atomic level. For this compound inclusion compounds, single-crystal X-ray diffraction can provide precise information on how the guest molecules are arranged within the host's crystal lattice. nih.gov

In inclusion compounds, such as those formed with urea or thiourea, the host molecules create channel-like structures within which the guest molecules reside. researchgate.net X-ray diffraction studies can determine the orientation of the this compound molecules within these channels, including their tilt angle with respect to the channel axis. researchgate.net These studies have revealed that the guest molecules are often packed in a head-to-tail arrangement to maximize van der Waals interactions. nih.gov

The packing arrangement can also be influenced by the chirality of the guest molecule and the host lattice. For instance, computational studies on 2-bromoalkanes in chiral urea tunnels have shown a preference for the R-enantiomer with a specific conformation. worldscientific.com The periodicity of the guest molecules along the tunnel axis (cg) and its relationship to the host periodicity (ch) can also be determined, indicating whether the inclusion compound is commensurate or incommensurate. researchgate.net

Hydrogen Bonding: In urea inclusion compounds, the host lattice is held together by an extensive network of N-H···O hydrogen bonds. worldscientific.com The guest molecules, while not directly participating in this network, can influence it through their packing and interactions with the interior of the urea channels.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. mdpi.com A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. researchgate.netrsc.org In the context of an inclusion compound, the bromine atom of the guest could potentially form halogen bonds with electron-donating groups on the host molecule or with adjacent guest molecules. researchgate.net The geometry of these interactions, specifically the linearity of the C-Br···A angle (where A is the halogen bond acceptor), is a key characteristic that can be precisely determined from X-ray diffraction data. mdpi.com These interactions can influence the orientation and registry of the guest molecules within the host lattice.

| Interaction Type | Donor | Acceptor | Significance in Inclusion Compounds |

| Hydrogen Bond | N-H (Urea Host) | O (Urea Host) | Stabilizes the host lattice structure. worldscientific.com |

| Halogen Bond | C-Br (Guest) | Lewis Base (Host/Guest) | Influences guest orientation and packing. mdpi.comresearchgate.net |

| Van der Waals | Alkyl Chain (Guest) | Host Channel/Adjacent Guest | Governs the overall packing density and stability. |

Methodologies for Investigating Reaction Pathways Involving 2 Bromohexadecane

Computational Studies of Reaction Mechanisms

Computational chemistry offers powerful tools to model and analyze the intricate details of reaction mechanisms at a molecular level. sciepub.com For reactions involving 2-bromohexadecane, these studies can predict reaction feasibility, identify intermediates and transition states, and quantify the energetic landscape of the reaction.

A critical aspect of understanding a chemical reaction is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. ucsb.edu Computational methods, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) theory, are employed to locate and optimize the geometry of the transition state for reactions of this compound. sciepub.com Once the TS is located, a frequency calculation is typically performed to confirm it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of the transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comrowansci.com The IRC method traces the minimum energy path on the potential energy surface from the transition state downhill to both the reactants and the products. scm.com This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. rowansci.com The IRC path is calculated in mass-weighted coordinates, which relates to the direction of maximum instantaneous acceleration. scm.com

Table 1: Key Steps in Computational Reaction Pathway Analysis

| Step | Description | Purpose |

| Geometry Optimization | Minimizes the energy of reactant, product, and transition state structures. | To find the most stable molecular geometries. |

| Transition State Search | Locates the saddle point on the potential energy surface between reactants and products. | To identify the highest energy barrier of the reaction. |

| Frequency Calculation | Computes the vibrational frequencies of the optimized structures. | To characterize stationary points (minima have all real frequencies, TS has one imaginary frequency). |

| IRC Analysis | Traces the reaction path from the transition state to the reactants and products. scm.com | To confirm the connection between the transition state and the corresponding minima. rowansci.com |

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. chemrxiv.org Computational models can account for solvent effects through either explicit or implicit methods. Explicit solvent models involve including a number of solvent molecules directly in the calculation, which is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally more feasible approach to studying solvent effects on reactions of large molecules like this compound. chemrxiv.orgnih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Kinetics and Selectivity Studies for this compound Transformations

Experimental studies on the kinetics and selectivity of reactions involving this compound are essential for validating computational predictions and for the practical application of these reactions in synthesis.

The rate constant (k) is a fundamental parameter that quantifies the speed of a chemical reaction. umcs.pl For reactions of this compound, the rate constant is typically determined by monitoring the change in concentration of a reactant or product over time. savemyexams.com This can be achieved using various analytical techniques, such as chromatography or spectroscopy.

The order of the reaction with respect to each reactant is determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. savemyexams.comlibretexts.org For example, a reaction following second-order kinetics, such as many S_N2 reactions, will have a rate that is proportional to the concentration of both the nucleophile and this compound. libretexts.org Once the rate law is established, the rate constant can be calculated from the experimental data. savemyexams.com The Arrhenius equation can then be used to determine the activation energy of the reaction by measuring the rate constant at different temperatures. umcs.pl

Table 2: Example of Initial Rates Data for Determining Reaction Order

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

In many reactions of this compound, new chiral centers can be formed or the stereochemistry of the existing chiral center at C2 can be influenced. Stereoselectivity refers to the preferential formation of one stereoisomer over another. For example, in S_N2 reactions, an inversion of configuration at the chiral center is expected. The extent of this stereoselectivity can be determined experimentally by analyzing the stereochemical composition of the product mixture, often using chiral chromatography or polarimetry.

Regioselectivity is the preference for bond formation at one position over another. youtube.com For instance, in elimination reactions of this compound, a double bond can be formed between C1 and C2 (Hofmann product) or between C2 and C3 (Zaitsev product). The regioselectivity of such reactions is influenced by the nature of the base and the reaction conditions. youtube.com The ratio of the different regioisomers in the product mixture can be quantified using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For example, ultrasound-assisted reactions have been shown to enhance regioselectivity in the synthesis of bromohexadecane isomers. vulcanchem.com

Emerging Research Frontiers and Future Directions

Rational Design of Chiral Host Systems for Enhanced Enantioselectivity with 2-Bromohexadecane

The ability to distinguish between enantiomers, or non-superimposable mirror-image molecules, is critical in fields such as pharmaceuticals and materials science. nih.gov Researchers are actively designing chiral host systems that can selectively interact with one enantiomer of a chiral guest molecule over the other. This compound has emerged as a key guest molecule in these studies.

Computational investigations into the host-guest interactions within 2-bromoalkane/urea (B33335) inclusion compounds have been a significant area of focus. researchgate.net In these systems, urea molecules form a crystalline host structure with linear, parallel tunnels. The chirality of these tunnels, arising from the spiral arrangement of urea molecules, allows for chiral recognition of guest molecules like this compound. researchgate.net Studies have explored the enantioselective recognition of 2-bromoalkanes, ranging from 2-bromoheptane (B1584549) to this compound, considering both R and S enantiomers and different conformations. researchgate.netresearchgate.net The goal is to understand how the subtle differences in the shape and electronic properties of the enantiomers influence their interaction with the chiral host, leading to enhanced enantioselectivity. The rational design of these host systems, guided by computational modeling, aims to create highly specific and efficient systems for chiral separation and sensing. nih.govresearchgate.net

Integration of Advanced Hybrid Computational-Experimental Methodologies for Supramolecular Systems

The study of supramolecular systems, where molecules are held together by non-covalent interactions, benefits greatly from a combined computational and experimental approach. For systems involving this compound, this integrated methodology is proving to be indispensable.

Molecular dynamics simulations, for instance, have been used to understand the behavior of single guest molecules, such as hexadecane-1,16-diol and hexadecane (B31444), within the tunnels of urea inclusion compounds. worldscientific.com These simulations provide insights into the translational and rotational movement of the guest molecules and how their interactions with the host structure influence their behavior. worldscientific.com This theoretical work complements experimental techniques like X-ray diffraction, which provides information about the structural properties of these inclusion compounds. researchgate.net

Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the underlying mechanisms of interactions, such as halogen bonding, in host-guest self-assemblies. acs.orgresearchgate.netnih.gov By combining computational predictions with experimental observations from techniques like Scanning Tunneling Microscopy (STM), researchers can gain a comprehensive understanding of the self-assembly processes at the molecular level. acs.orgresearchgate.netresearchgate.net This hybrid approach is crucial for the rational design and prediction of new supramolecular materials with desired properties. researchgate.netchemrxiv.org

Theoretical Prediction of Novel Host-Guest Systems and Their Properties

Theoretical modeling is not only used to understand existing systems but also to predict the formation and properties of new host-guest assemblies involving this compound. Mathematical models have been developed to predict the structural properties of one-dimensional inclusion compounds, such as the optimal guest periodicity in alkane/urea inclusion compounds. researchgate.net

Exploration of this compound in Other Self-Assembled and Nanostructured Materials

The utility of this compound extends beyond urea inclusion compounds to a variety of other self-assembled and nanostructured materials. It has been utilized in the formation of two-dimensional self-assemblies at liquid/solid interfaces, where it acts as a guest molecule in conjunction with a host like methyl 5-bromo-2-(hexadecyloxy)benzoate. acs.org In these systems, the formation of halogen bonds between the host and guest molecules plays a crucial role in directing the self-assembly process. acs.orgresearchgate.net

1-Bromohexadecane, a closely related isomer, has been used in the preparation of soluble carbon nano-onions through covalent functionalization. mdpi.comsigmaaldrich.comchemicalbook.com It also plays a role in the formation of aerogels and self-healing membranes from magnetic composite materials. researchgate.net In these applications, the long alkyl chain of the bromohexadecane molecule contributes to the desired material properties, such as oil absorption. researchgate.net Furthermore, it has been used as a template in the self-assembly of phthalocyanine (B1677752) molecules on graphite (B72142) surfaces, demonstrating its utility in creating ordered molecular arrays for nanotechnology applications. worldscientific.com The exploration of this compound and its isomers in these diverse systems highlights its versatility as a building block for a wide range of advanced materials.

Development of Sustainable Synthetic Routes to Chiral this compound and its Derivatives

As the applications of chiral this compound and its derivatives expand, there is a growing need for sustainable and efficient synthetic methods. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. Current research is focused on developing greener alternatives.

Q & A

Q. What are the standard synthetic routes for 2-bromohexadecane, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via free-radical bromination of hexadecane using bromine (Br₂) under UV light or via nucleophilic substitution of hexadecanol with HBr. To optimize purity, fractional distillation (boiling point ~336°C) and column chromatography (silica gel, hexane eluent) are recommended. Characterization via GC-MS and NMR (¹H/¹³C) ensures purity >96% . For deuterated analogs (e.g., this compound-d₃₃), isotopic labeling requires controlled bromination of deuterated precursors under inert conditions .

Q. How should researchers characterize this compound in experimental workflows?

Methodological Answer: Key characterization methods include:

- NMR spectroscopy : Confirm bromine substitution at the C2 position (δ ~1.8–2.2 ppm for CH₂Br in ¹H NMR; δ ~35–40 ppm for C-Br in ¹³C NMR).

- GC-MS : Verify molecular ion peaks at m/z 305 (M⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental analysis : Validate %C, %H, and %Br composition against theoretical values.

Detailed protocols should align with journal guidelines to avoid redundancy with tabulated data .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Inhalation/contact : Use fume hoods and nitrile gloves; rinse skin/eyes with water for 15 minutes if exposed .

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal.

- Storage : Keep in amber glass vials at 4°C to prevent photodegradation. Risk assessments must precede experimental design .

Q. How is this compound used as a precursor in organic synthesis?

Methodological Answer: It serves as:

- A long-chain alkylating agent for surfactants or lipid analogs (e.g., SN2 reactions with nucleophiles like amines or thiols).

- A substrate in radical chain reactions for polymer crosslinking.

Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize β-hydride elimination .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of bromination in hexadecane derivatives?

Methodological Answer: Regioselectivity at C2 in hexadecane bromination is influenced by:

- Radical stability : Tertiary C-H bonds favor bromination, but secondary C2 positions dominate due to steric hindrance in longer chains.

- Reaction kinetics : UV-initiated bromination shows faster kinetics at secondary vs. primary positions. Computational modeling (DFT) can predict transition states .

Q. How do researchers resolve contradictions in reported reaction yields for this compound-based syntheses?

Methodological Answer: Yield discrepancies often arise from:

Q. What advanced analytical techniques are suited for studying this compound’s stability under varying conditions?

Methodological Answer:

- Accelerated stability studies : Use HPLC-UV at elevated temperatures (40–60°C) to assess degradation kinetics.

- Mass spectrometry imaging (MSI) : Map decomposition products (e.g., hexadecene or HBr) in solid/liquid phases.

- X-ray crystallography : Resolve structural changes in deuterated analogs under thermal stress .

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of this compound?

Methodological Answer:

- Deuterated analogs (e.g., this compound-d₃₃) : Track kinetic isotope effects (KIE) in substitution reactions using NMR or IR.

- ¹³C-labeled compounds : Elucidate reaction pathways via isotopic tracing in MS fragmentation patterns. Synthesis requires deuterated hexadecane precursors and strict anhydrous conditions .

Q. What statistical methods are recommended for analyzing datasets involving this compound’s physicochemical properties?

Methodological Answer:

Q. How do solvent effects influence the reactivity of this compound in biphasic systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.